![molecular formula C10H17NO2 B12559652 6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane CAS No. 143957-74-8](/img/structure/B12559652.png)
6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane is an organic compound with a unique bicyclic structure. This compound is characterized by its two fused rings and the presence of a nitromethyl group. The bicyclo[3.1.1]heptane framework is a common motif in organic chemistry, often used in the synthesis of various bioactive molecules and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[3.1.1]heptane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile. This reaction forms the bicyclic structure with high stereoselectivity.
Introduction of the Nitromethyl Group: The nitromethyl group can be introduced via nitration of a suitable precursor, such as a methyl-substituted bicyclo[3.1.1]heptane. This step often requires the use of nitric acid and a catalyst under controlled conditions to ensure selective nitration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions
6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane can undergo various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitromethyl group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitromethyl group is replaced by other functional groups using nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Halides, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Nitro compounds, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted bicyclo[3.1.1]heptane derivatives.
科学的研究の応用
6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane involves its interaction with molecular targets and pathways. The nitromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in molecular structure and function, influencing biological activity.
類似化合物との比較
Similar Compounds
6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane: Similar bicyclic structure but with a methylene group instead of a nitromethyl group.
Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-: Contains a hydroxyl group instead of a nitromethyl group.
Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-: Similar structure with additional methyl groups.
Uniqueness
6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane is unique due to the presence of the nitromethyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s unique structure makes it a valuable building block in organic synthesis and a subject of interest in various scientific research fields.
特性
CAS番号 |
143957-74-8 |
|---|---|
分子式 |
C10H17NO2 |
分子量 |
183.25 g/mol |
IUPAC名 |
6,6-dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane |
InChI |
InChI=1S/C10H17NO2/c1-10(2)8-4-3-7(6-11(12)13)9(10)5-8/h7-9H,3-6H2,1-2H3 |
InChIキー |
WPVQQBFDTRDXML-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(C1C2)C[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


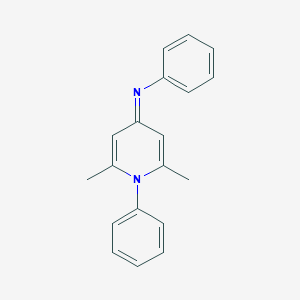
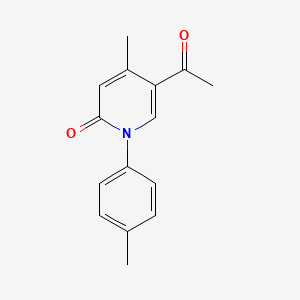
![2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid](/img/structure/B12559590.png)
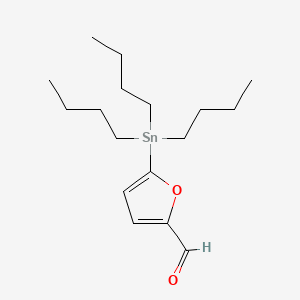
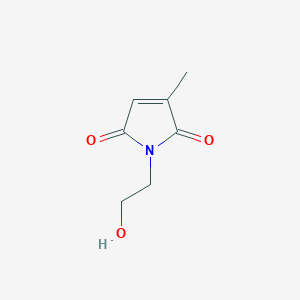
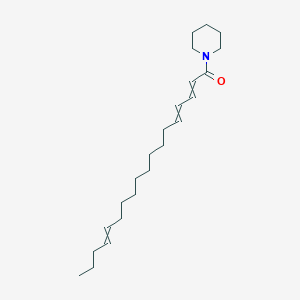


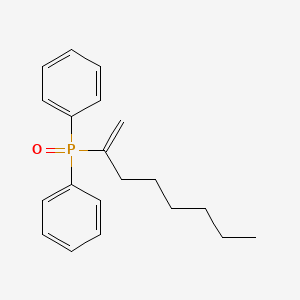
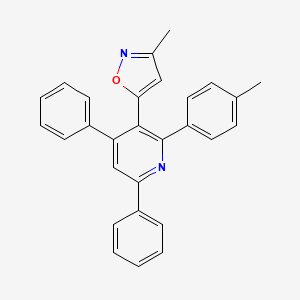

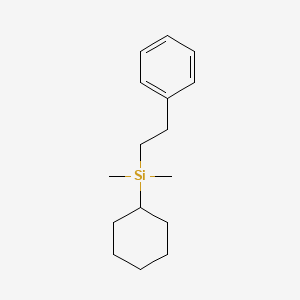
![2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde](/img/structure/B12559660.png)
![Acetamide, 2-[bis(2-hydroxyethyl)amino]-](/img/structure/B12559662.png)
